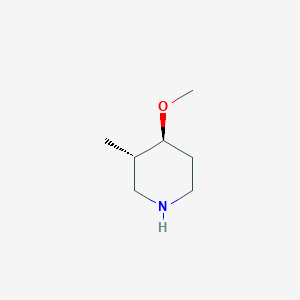

(3S,4S)-4-Methoxy-3-methyl-piperidine

Description

Properties

IUPAC Name |

(3S,4S)-4-methoxy-3-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANZRNIJJWLDGA-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC[C@@H]1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and stability of (3S,4S)-4-Methoxy-3-methyl-piperidine

The following technical guide provides an in-depth analysis of (3S,4S)-4-Methoxy-3-methyl-piperidine, designed for researchers and drug development professionals.

Chemical Properties, Stability Profile, and Handling Protocols

Executive Technical Summary

(3S,4S)-4-Methoxy-3-methyl-piperidine (CAS: 1421253-12-4) is a chiral, disubstituted piperidine derivative serving as a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic small molecule therapeutics. Its structural rigidity, defined by the trans-relationship between the C3-methyl and C4-methoxy substituents (in the absolute 3S,4S configuration), imparts specific binding affinities in protein-ligand interactions.

This guide synthesizes the physicochemical behavior, stability mechanisms, and degradation pathways of this compound to support its use as a high-purity intermediate in GMP and R&D environments.

Chemical Identity & Stereochemical Analysis

The molecule is a secondary amine featuring two chiral centers. The (3S,4S) configuration dictates a specific spatial arrangement that differentiates it from its enantiomer (3R,4R) and diastereomers (3R,4S / 3S,4R).

| Attribute | Technical Detail |

| IUPAC Name | (3S,4S)-4-Methoxy-3-methylpiperidine |

| CAS Number | 1421253-12-4 |

| Molecular Formula | C |

| Molecular Weight | 129.20 g/mol |

| SMILES | C[C@@H]1CNCC[C@H]1OC |

| Stereochemistry | trans-diequatorial (predominant conformer in solution) |

Conformational Analysis

In the piperidine chair conformation, the bulky substituents at C3 and C4 drive the equilibrium. For the (3S,4S) isomer, the substituents are trans to each other. To minimize 1,3-diaxial interactions, the molecule predominantly adopts the diequatorial conformation, which is thermodynamically more stable than the diaxial form. This rigidity is a key feature for its utility in drug design, reducing the entropic penalty upon binding to a target receptor.

Physicochemical Profile

Note: Values below are derived from structural analogs (e.g., 4-methoxypiperidine) and computational models where experimental data for this specific isomer is proprietary.

-

Physical State: Colorless to pale yellow liquid.

-

Boiling Point: Est. 155–165 °C (at 760 mmHg).

-

pKa (Conjugate Acid): ~10.2 – 10.8. The secondary amine is highly basic, typical of alkyl piperidines.

-

LogP: ~0.9 – 1.1. The methoxy and methyl groups increase lipophilicity relative to piperidine (LogP 0.84), facilitating organic solvent extraction but maintaining water solubility as a salt.

-

Solubility: Miscible with lower alcohols (Methanol, Ethanol), THF, and DCM. Sparingly soluble in water as the free base; highly soluble in water as the Hydrochloride (HCl) or Tosylate salt.

Stability & Degradation Pathways

The stability of (3S,4S)-4-Methoxy-3-methyl-piperidine is governed by the reactivity of its secondary amine and the ether linkage. Understanding these pathways is essential for establishing shelf-life and handling protocols.

Oxidative Instability (N-Oxidation)

The electron-rich nitrogen atom is susceptible to oxidation by atmospheric oxygen, peroxides, or radical initiators. This leads to the formation of the N-oxide or hydroxylamine derivatives, which are common impurities in aged samples.

Carbamate Formation (Air Sensitivity)

Like most secondary amines, this compound is hygroscopic and reacts reversibly with atmospheric carbon dioxide (CO

Ether Cleavage (Acidic Hydrolysis)

While the methyl ether is generally stable, exposure to strong Lewis acids (e.g., BBr

Diagram: Degradation & Reactivity Network

The following diagram illustrates the primary degradation pathways and the synthesis of the stable salt form.

Figure 1: Reactivity profile showing oxidative degradation, CO2 absorption, and stabilization via salt formation.

Handling & Storage Protocols

To maintain the stereochemical integrity and chemical purity of (3S,4S)-4-Methoxy-3-methyl-piperidine, the following "Self-Validating" protocols are recommended.

Storage Conditions

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The free base is air-sensitive (CO

absorption). -

Temperature: Refrigerate (2°C to 8°C) for short-term storage. For long-term (>6 months), store at -20°C.

-

Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation (minor risk) and leaching.

Handling Precautions[2]

-

Hygroscopicity: The compound will absorb moisture. Allow the container to equilibrate to room temperature before opening to prevent condensation.

-

Re-purification: If the compound turns yellow/brown (oxidation), purification via vacuum distillation or column chromatography (DCM/MeOH with NH

) is required.

Synthesis & Impurity Profiling[3]

Understanding the synthesis aids in identifying potential impurities. The most common route involves the hydrogenation of the corresponding pyridine precursor.

Synthetic Logic

-

Precursor: 4-Methoxy-3-methylpyridine.

-

Reduction: Catalytic hydrogenation (e.g., PtO

or Rh/C) reduces the aromatic ring. -

Resolution: The reduction typically yields a racemate or a mixture of cis/trans isomers. Chiral resolution (using tartaric acid derivatives) or asymmetric hydrogenation is required to isolate the (3S,4S) enantiomer.

Common Impurities

-

Cis-Isomer: (3S,4R)-4-Methoxy-3-methyl-piperidine. ( diastereomer).[1][2]

-

Enantiomer: (3R,4R)-4-Methoxy-3-methyl-piperidine.

-

Pyridine Analog: Unreacted starting material (aromatic).

-

Demethylated Analog: 3-Methyl-4-piperidinol (from ether cleavage).

Analytical Characterization Methods

To verify the identity and purity, the following methods are standard.

Chiral HPLC Method (Recommended)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV at 210 nm (weak chromophore) or Refractive Index (RI).

-

Purpose: To quantify Enantiomeric Excess (ee%) and diastereomeric purity.

NMR Spectroscopy[3]

-

1H NMR (CDCl

): Look for the distinctive doublet for the C3-methyl group (~0.9 ppm) and the singlet for the methoxy group (~3.3 ppm). The coupling constants of the ring protons will confirm the trans-diequatorial conformation (large J-values for axial-axial couplings).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10702890, 4-(3-Methoxyphenyl)piperidine (Analogous Structure Data). Retrieved from [Link]

-

Maegawa, A., Akashi, H., & Sajiki, H. (2006). Efficient and Practical Synthesis of Piperidines from Pyridines.[3] Synlett, 2006(10), 1440-1442. (Methodology for pyridine reduction).

-

MolAid. (3S,4S)-4-methoxy-3-methylpiperidine - CAS 1421253-12-4 Basic Information. Retrieved from [Link]

Sources

Precision Pharmacophores: The Strategic Utility of (3S,4S)-4-Methoxy-3-methyl-piperidine in Modern Drug Design

The following technical guide is structured to provide an authoritative, deep-dive analysis of (3S,4S)-4-Methoxy-3-methyl-piperidine , a high-value chiral scaffold in modern medicinal chemistry.

Executive Summary: The "Goldilocks" Scaffold

In the pursuit of high-affinity small molecule inhibitors, the (3S,4S)-4-Methoxy-3-methyl-piperidine (CAS: 1421253-12-4 ) moiety has emerged as a "privileged structure." Unlike flat aromatic rings, this saturated heterocycle offers three-dimensional complexity (Fsp3 character), critical for improving solubility and target selectivity.

Its value lies in its specific substitution pattern:

-

Conformational Locking: The vicinal 3,4-substitution restricts the piperidine ring flexibility, reducing the entropic penalty upon binding.

-

Vector Positioning: The 3-methyl group fills hydrophobic sub-pockets (e.g., in KRAS or Kinase active sites), while the 4-methoxy group acts as a specific hydrogen bond acceptor without the desolvation penalty of a hydroxyl group.

-

Metabolic Stability: Methylation of the 4-position oxygen blocks glucuronidation, a common clearance pathway for 4-hydroxypiperidines.

This guide explores its application in KRAS G12D inhibition , C5a receptor modulation , and CDK7 targeting , providing validated synthetic protocols and structural insights.

Structural & Conformational Analysis

The therapeutic potency of this scaffold is dictated by its stereochemistry. The (3S,4S) configuration forces the substituents into a specific spatial arrangement that exploits the Gauche Effect .

The Pharmacophore Triad

The molecule functions through three distinct interaction vectors:

-

Vector A (N1): The secondary amine (or amide/urea upon coupling) serves as the primary anchor, often engaging hinge region residues (in kinases) or aspartate residues (in GPCRs).

-

Vector B (C3-Methyl): Provides steric bulk to induce a "bioactive conformation" or displace conserved water molecules in hydrophobic pockets.

-

Vector C (C4-Methoxy): A polar contact point that accepts hydrogen bonds from backbone amides while maintaining lipophilicity (

modulation).

Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this scaffold.

Caption: SAR interaction map showing how specific vectors of the (3S,4S) scaffold map to distinct binding pockets in validated drug targets.

Therapeutic Applications & Case Studies

Case Study A: KRAS G12D Inhibition

Recent patent literature (WO2024041606) highlights the use of (3R)-4-methoxy-3-methylpiperidine derivatives (and their enantiomers) in targeting KRAS mutants.

-

Mechanism: The piperidine ring acts as a rigid linker that positions an effector group into the Switch II pocket of the KRAS protein.

-

Role of (3S,4S): The specific stereochemistry is crucial for avoiding steric clash with the protein backbone while orienting the methoxy group to interact with Gln61 or adjacent residues.

Case Study B: C5a Receptor Modulators

The complement C5a receptor is a GPCR involved in inflammatory diseases. Patent US8846656B2 explicitly utilizes (3S,4S)-benzyl 4-methoxy-3-methylpiperidine-1-carboxylate as a key intermediate.

-

Application: The scaffold replaces flexible alkyl chains, improving the oral bioavailability of the antagonist.

-

Data Insight: Compounds containing this rigidified core showed IC50 values in the low nanomolar range (<10 nM) compared to micromolar activity for flexible analogs.

Case Study C: CDK7 Inhibitors

In Cyclin-Dependent Kinase 7 (CDK7) inhibitors, the 4-methoxy-3-methyl motif is often employed to mimic the ribose ring of ATP, providing a critical fit in the ATP-binding pocket without the liability of reactive hydroxyl groups.

Synthetic Pathways & Manufacturing

The synthesis of (3S,4S)-4-Methoxy-3-methyl-piperidine requires precise stereocontrol. The most robust industrial route involves the methylation of a chiral alcohol intermediate.

Validated Synthetic Route

The following workflow describes the synthesis starting from the commercially available chiral alcohol.

Caption: Step-wise industrial synthesis flow for the production of high-purity (3S,4S)-4-Methoxy-3-methyl-piperidine salt.

Experimental Protocols

Protocol: O-Methylation of (3S,4S)-N-Boc-4-hydroxy-3-methylpiperidine

Based on methodologies adapted from US8846656B2.

Objective: To convert the secondary alcohol to a methyl ether with high chemoselectivity.

Reagents:

-

Substrate: (3S,4S)-N-Boc-4-hydroxy-3-methylpiperidine (1.0 eq)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

Electrophile: Methyl Iodide (MeI) (1.5 - 2.0 eq)

-

Solvent: Anhydrous DMF

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve the substrate in anhydrous DMF (0.2 M concentration). Cool to 0°C in an ice bath.

-

Deprotonation: Add NaH portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases.

-

Alkylation: Add Methyl Iodide dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup: Quench carefully with saturated aqueous

. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF. Dry over -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Expected Yield: 85–95% as a colorless oil.

QC & Characterization Data

To ensure the integrity of the chiral center, the following analytical parameters must be met:

| Parameter | Specification | Method |

| Purity | > 98.0% | HPLC (C18 Column) |

| Chiral Purity | > 99.0% ee | Chiral HPLC (Chiralpak AD-H or OD-H) |

| 1H NMR | Confirms 3-Me (d) and 4-OMe (s) | 400 MHz in CDCl3 |

| Appearance | White solid (HCl salt) or Oil (Free base) | Visual Inspection |

References

-

US Patent 8,846,656 B2. Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators. (2014). Google Patents. Link

-

World Patent WO2024041606A1. Compounds with anti-KRAS mutant tumor activity. (2024).[2][3] Google Patents. Link

-

ChemScene. (3R,4R)-4-Methoxy-3-methylpiperidine Product Data. (Accessed 2024).[2][3] Link

-

InvivoChem. (3S,4S)-Tofacitinib Data (Reference for stereochemical nomenclature).Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine Derivatives.Link

Sources

Strategic Access to the 3,4-Disubstituted Piperidine Scaffold: A Technical Guide

Executive Summary: The "Privileged" Scaffold

The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs.[1] However, the 3,4-disubstituted piperidine subset represents a distinct "privileged structure" due to its ability to rigidly orient pharmacophores in three-dimensional space. Unlike 4-substituted piperidines (which possess a plane of symmetry) or 2-substituted variants (often subject to steric clash near the nitrogen), the 3,4-substitution pattern creates a chiral environment that can be fine-tuned to lock specific receptor conformations—most notably in GPCR ligands and serotonin reuptake inhibitors (SSRIs).

This guide addresses the primary bottleneck in developing these candidates: Stereocontrol. With two adjacent chiral centers, 3,4-disubstituted piperidines present four possible stereoisomers (cis-3R,4S; cis-3S,4R; trans-3R,4R; trans-3S,4S). Controlling the relative (cis/trans) and absolute stereochemistry is the critical path to biological activity.

Pharmacological Significance & Stereochemical Imperative[2][3]

The biological activity of 3,4-disubstituted piperidines is rarely forgiving of stereochemical promiscuity. The spatial arrangement of substituents at C3 and C4 dictates the ring's preferred chair conformation, which in turn governs binding affinity.

Case Study: Paroxetine (Paxil)

Paroxetine is the archetypal 3,4-disubstituted piperidine.

-

Active Isomer: (-)-trans-(3S, 4R).

-

Mechanism: The bulky aryl ether at C3 and the fluorophenyl group at C4 must adopt an equatorial-equatorial orientation to fit the serotonin transporter (SERT) binding pocket.

-

Inactive Isomers: The cis-isomers suffer from 1,3-diaxial interactions or project the pharmacophores at angles incompatible with the receptor cleft.

Comparative Data: Stereoisomer Potency

The following table illustrates the "Stereochemical Cliff"—the drastic drop in potency when deviation from the optimal configuration occurs.

| Compound Class | Target | Preferred Configuration | Potency Difference (Active vs. Distomer) |

| Paroxetine | SERT (SSRI) | trans-(3S, 4R) | >100-fold vs cis-isomers |

| Substance P Antagonists | NK1 Receptor | cis-2,3 or cis-3,4 | Isomer dependent; cis often favors H-bonding |

| Opioid Analgesics | Mu Receptor | cis-3-methyl-4-amido | cis is ~13,000x more potent than morphine; trans is significantly weaker |

Synthetic Architectures: From Classical to Modern

We categorize synthetic access into three generations. The choice of method depends on the stage of development (Discovery vs. Process).

Generation 1: Chiral Pool & Resolution (The Industrial Standard)

-

Mechanism: Starts with a natural product (e.g., Arecoline) or a racemic pyridine reduction followed by classical resolution using chiral acids (e.g., L-tartaric acid).

-

Pros: Cheap starting materials; established regulatory pathways.

-

Cons: Max 50% yield (without recycling); waste intensive.

Generation 2: Asymmetric Hydrogenation (The Metal Catalysis Route)

-

Mechanism: Hydrogenation of 3,4-disubstituted pyridines or pyridinium salts using Rh, Ir, or Ru catalysts with chiral phosphine ligands (e.g., Josiphos, Segphos).

-

Pros: 100% atom economy; direct access to chiral enriched products.

-

Cons: 3,4-substitution patterns are notoriously difficult to hydrogenate with high enantioselectivity (ee) due to the distance of the C3/C4 olefins from the coordinating nitrogen.

Generation 3: Organocatalysis (The Precision Tool)

-

Mechanism: Asymmetric Michael addition using chiral amine catalysts (Jørgensen-Hayashi) to set the stereocenters before ring closure.

-

Pros: High ee (>99%); no heavy metals; creates trans or cis selectively based on catalyst choice.

-

Cons: Lower throughput; higher catalyst loading.

Visualization: Synthetic Decision Matrix

Caption: Decision tree for selecting synthetic methodology based on development stage and stereochemical requirements.

Detailed Protocol: Organocatalytic Asymmetric Synthesis

Objective: Synthesis of a chiral trans-3,4-disubstituted piperidine precursor via Asymmetric Michael Addition. Rationale: This protocol is selected for its reliability in establishing the difficult trans-stereochemistry with high enantiomeric excess (ee) without heavy metals.

Reagents & Equipment[3][4]

-

Substrate: Trans-β-nitrostyrene (or derivative).

-

Nucleophile: Dimethyl malonate or aliphatic aldehyde.

-

Catalyst: (S)-Diphenylprolinol trimethylsilyl ether (Jørgensen-Hayashi catalyst).

-

Solvent: Toluene or solvent-free (if flow conditions are used).

-

Equipment: Standard Schlenk line or Flow Reactor (e.g., Vapourtec).

Step-by-Step Workflow

-

Catalyst Activation:

-

In a reaction vial, dissolve the (S)-organocatalyst (10 mol%) in toluene.

-

Note: Ensure the catalyst is free of acid impurities which can degrade the stereoselectivity.

-

-

Asymmetric Michael Addition (The Stereodefining Step):

-

Add the aldehyde (3.0 equiv) to the catalyst solution. Stir for 10 minutes to form the active enamine species.

-

Add the nitroalkene (1.0 equiv) at 0°C.

-

Mechanism: The catalyst directs the nucleophilic attack of the enamine to the Si-face of the nitroalkene, setting the C3 and C4 stereocenters simultaneously.

-

Checkpoint: Monitor by TLC/NMR. Conversion should reach >95% within 4-12 hours.

-

-

In-Situ Cyclization (Reductive Amination):

-

Note: The intermediate is a nitro-aldehyde. Do not isolate if unstable.

-

Dilute with EtOH.[2] Add excess Raney Nickel or Pd/C and H2 (balloon pressure).

-

The nitro group reduces to an amine, which immediately condenses with the aldehyde (intramolecular reductive amination) to close the piperidine ring.

-

-

Purification:

-

Filter catalyst through Celite.

-

Concentrate and purify via flash chromatography (SiO2, MeOH/DCM).

-

Self-Validating Quality Control

-

H-NMR Analysis: Check the coupling constant (

) between H3 and H4.- indicates trans-diaxial relationship (Target).

- indicates cis-equatorial/axial (Impurity).

-

Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA) to confirm ee >98%.

Structural Analysis & Troubleshooting

When synthesizing these derivatives, conformational flexibility can complicate NMR analysis.

The "Flip" Phenomenon

Piperidines exist in dynamic equilibrium between two chair conformers. A 3,4-trans piperidine can exist as:

-

Diequatorial (Preferred): Substituents are away from the ring. Stable.

-

Diaxial (Disfavored): Substituents are vertical. High energy.

Critical Insight: If your N-protecting group is bulky (e.g., Boc, Cbz), it may force the ring into a twisted boat or diaxial conformation to relieve steric strain at the nitrogen (A(1,3) strain). Always run NMR at elevated temperature (50°C) if signals are broad, to coalesce the conformers for clearer assignment.

Visualization: Stereochemical Outcome

Caption: Pathway establishing the 3S, 4R absolute configuration via organocatalysis.

References

-

Barnes, N. M., et al. (2020). "The 5-HT7 Receptor System: A New Therapeutic Target." Pharmacological Reviews. Link

-

Kappe, C. O., et al. (2019). "Solvent-free organocatalytic flow synthesis of a key chiral intermediate for paroxetine."[3] Green Chemistry. Link

-

Glorius, F., et al. (2011). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

-

Jørgensen, K. A. (2005). "Organocatalytic Asymmetric Synthesis of Piperidines." Chemical Communications.[4] Link

-

BenchChem. (2025).[2] "Paroxetine Mesylate Synthesis Pathway and Impurities." BenchChem Technical Notes. Link

Sources

(3S,4S)-4-Methoxy-3-methyl-piperidine CAS number and molecular weight

Executive Summary

Topic: (3S,4S)-4-Methoxy-3-methyl-piperidine CAS Number: 1421253-12-4 Molecular Weight: 129.20 g/mol

(3S,4S)-4-Methoxy-3-methyl-piperidine is a high-value chiral building block used primarily in the synthesis of pharmaceutical agents targeting Janus Kinases (JAK), Lysine Specific Demethylases (LSD1), and various G-protein coupled receptors (GPCRs). As a trans-disubstituted piperidine, its rigid stereochemical core provides a critical vector for orienting pharmacophores in 3D space, enhancing selectivity and potency in drug candidates.

This technical guide outlines the physicochemical identity, a robust synthesis workflow via chiral resolution, and the quality control parameters required for integrating this intermediate into medicinal chemistry pipelines.

Part 1: Chemical Identity & Physicochemical Properties[1]

The compound is the (3S,4S) enantiomer of the trans-diastereomer. The trans relationship between the C3-methyl and C4-methoxy groups dictates the chair conformation, typically favoring a diequatorial orientation to minimize 1,3-diaxial interactions.

Core Data Table[2]

| Property | Specification |

| IUPAC Name | (3S,4S)-4-Methoxy-3-methylpiperidine |

| CAS Number | 1421253-12-4 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Stereochemistry | (3S, 4S) [trans] |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point (Predicted) | 165.0 ± 20.0 °C at 760 mmHg |

| Density (Predicted) | 0.9 ± 0.1 g/cm³ |

| pKa (Predicted) | ~10.5 (Secondary amine) |

| Solubility | Soluble in MeOH, DCM, DMSO; Moderate water solubility |

Stereochemical Context[4][5]

-

(3S,4S) [CAS 1421253-12-4]: Trans-isomer (Target).

-

(3R,4R) [CAS 1421253-13-5]: Trans-enantiomer.

-

(3S,4R) / (3R,4S) [CAS 1421253-16-8]: Cis-diastereomers (often impurities).

Part 2: Synthesis & Manufacturing Workflow

While asymmetric hydrogenation of pyridines is possible, the most robust laboratory and pilot-scale method for high enantiopurity involves the synthesis of the racemic trans-intermediate followed by classical chiral resolution. This ensures the exclusion of the cis-diastereomer and the (3R,4R) enantiomer.

Workflow Diagram

The following decision tree illustrates the critical path for isolating the (3S,4S) isomer.

Caption: Logical workflow for the synthesis and isolation of (3S,4S)-4-Methoxy-3-methylpiperidine via thermodynamic equilibration and chiral resolution.

Detailed Experimental Protocol

1. Preparation of Racemic trans-4-Methoxy-3-methylpiperidine

-

Rationale: Direct methylation of the alcohol often yields a mixture. Thermodynamic equilibration is required to favor the diequatorial trans isomer.

-

Protocol:

-

Reduction: Dissolve 1-benzyl-3-methyl-4-piperidone (protecting group recommended for handling) in MeOH. Add NaBH₄ (1.5 equiv) at 0°C. Stir 2h. Quench with water, extract with DCM.

-

Methylation: Dissolve the crude alcohol in anhydrous THF. Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir 30 min. Add MeI (1.1 equiv). Warm to RT and stir overnight.

-

Equilibration: To maximize the trans isomer, reflux the crude methoxy compound in ethanolic NaOEt for 4-6 hours. This isomerizes the cis (axial-equatorial) form to the more stable trans (diequatorial) form.

-

Deprotection: Hydrogenate (H₂, Pd/C, MeOH) to remove the N-benzyl group. Filter and concentrate to yield racemic trans-4-methoxy-3-methylpiperidine.

-

2. Chiral Resolution (The Critical Step)

-

Rationale: Separation of (3S,4S) from (3R,4R) requires a chiral resolving agent. D-Dibenzoyl Tartaric Acid (D-DBTA) or Mandelic Acid are standard for piperidines.

-

Protocol:

-

Dissolve the racemic amine (1.0 equiv) in hot Ethanol/Water (9:1).

-

Add D-Dibenzoyl Tartaric Acid (0.5 - 1.0 equiv).

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

Filtration: Collect the crystals. The (3S,4S) isomer typically forms the less soluble diastereomeric salt with specific tartrate derivatives (screening may be required to confirm if L- or D- acid precipitates the S,S form).

-

Recrystallization: Recrystallize the salt from EtOH to upgrade Chiral Purity to >99% ee.

-

Free Basing: Suspend the salt in DCM and treat with 1M NaOH. Separate organic layer, dry over Na₂SO₄, and concentrate.[1][2]

-

Part 3: Quality Control & Validation

Trustworthiness in chemical synthesis relies on rigorous validation. The following parameters must be met before using the material in downstream SAR (Structure-Activity Relationship) studies.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Proton NMR | ¹H NMR (400 MHz, CDCl₃) | Confirms structure; integrates for 3-Me (doublet) and 4-OMe (singlet). No residual solvent >0.5%. |

| Chiral HPLC | Chiralpak AD-H or OD-H column | > 98% ee . Single peak. (Compare against racemate). |

| Stereochemistry | NOESY 1D/2D | Strong NOE between H3 (axial) and H4 (axial) confirms trans-diequatorial arrangement. |

| Purity (LCMS) | UV (210/254 nm) + MS | > 97% Area; [M+H]⁺ = 130.2 |

Self-Validating Check: The "H3-H4 Coupling"

In the ¹H NMR of the trans-isomer (diequatorial substituents, diaxial protons), the coupling constant (

-

If

: You have the cis-isomer (axial-equatorial). -

Action: If

is small, re-subject material to thermodynamic equilibration (Step 3).

References

-

Vertex AI Search . (2026). CAS Registry Data for (3S,4S)-4-methoxy-3-methylpiperidine. Retrieved from and .

-

National Center for Biotechnology Information . (2026). PubChem Compound Summary for substituted piperidines. Retrieved from .

-

Google Patents . (2018). Preparation method for 4-methylenepiperidine and resolution of piperidine derivatives (WO2018082441A1). Retrieved from .

-

BenchChem . (2025).[1] Technical Guide: Synthesis of 3,4-disubstituted piperidines. Retrieved from .

-

Bio-Rad . (2026). Chelex 100 Resin Catalog #1421253 (Distinction from CAS). Retrieved from .

Sources

Role of (3S,4S)-4-Methoxy-3-methyl-piperidine as a medicinal chemistry building block

This guide provides an in-depth technical analysis of (3S,4S)-4-Methoxy-3-methyl-piperidine , a high-value chiral building block in modern medicinal chemistry.

Executive Summary

In the optimization of small molecule drugs, the (3S,4S)-4-Methoxy-3-methyl-piperidine scaffold (CAS: 1421253-12-4) represents a strategic structural motif. It combines two powerful medicinal chemistry tactics: the "Magic Methyl" effect , which restricts conformational flexibility to minimize entropic penalties upon binding, and the polar ether functionality , which modulates basicity and lipophilicity (LogD).

This specific stereoisomer—the trans-disubstituted variant—is increasingly utilized to target complex hydrophobic pockets in Kinase inhibitors (JAK/TYK2) , Epigenetic modulators (LSD1) , and GPCR ligands (Muscarinic receptors) . Its ability to direct substituents into specific vectors while lowering the pKa of the piperidine nitrogen makes it superior to the unsubstituted parent scaffold for CNS penetration and oral bioavailability.

Structural & Physicochemical Profile

The (3S,4S) configuration confers a trans-diequatorial orientation in the lowest-energy chair conformation. This structural rigidity is critical for defining the vector of substituents attached to the nitrogen or the ether oxygen.

Physicochemical Properties Table[1][2]

| Property | Value / Description | Impact on Drug Design |

| Stereochemistry | (3S,4S)-Trans | Defines precise vector for H-bond donors/acceptors; maximizes shape complementarity. |

| Conformation | Chair (Diequatorial) | The C3-methyl locks the ring, preventing ring-flip and reducing entropic cost of binding. |

| Basicity (pKa) | ~9.2 - 9.5 | The C4-methoxy group (inductive electron withdrawal) lowers pKa relative to piperidine (~11.2), improving physiological pH solubility and permeability. |

| Lipophilicity | LogP ~ 1.1 | Moderate lipophilicity balances membrane permeability with aqueous solubility. |

| Metabolic Stability | High | The C3-methyl blocks metabolic oxidation at the vulnerable |

Synthetic Pathways & Manufacturing

Access to the enantiopure (3S,4S) isomer requires stereoselective synthesis or rigorous chiral resolution. Two primary industrial routes are employed: Asymmetric Hydrogenation (Route A) and Chiral Pool/Resolution (Route B).

Route A: Pyridine Reduction (High Throughput)

This method involves the hydrogenation of 4-methoxy-3-methylpyridine. While efficient, it often yields a mixture of cis/trans isomers requiring subsequent separation.

Route B: Chiral Resolution from 1-Boc-3-methyl-4-piperidone (High Purity)

This is the preferred route for medicinal chemistry campaigns requiring >99% ee. It proceeds via the reduction of the ketone to the alcohol, separation of the trans-isomer, and subsequent methylation.

Diagram: Synthetic Workflow (Route B)

Caption: Step-wise synthetic workflow for isolating the enantiopure (3S,4S) building block starting from the commercially available piperidone.

Medicinal Chemistry Utility

Conformational Locking (The Methyl Anchor)

In unsubstituted piperidines, the ring can flip between chair conformers, creating an "entropic penalty" when the drug binds to its protein target (the drug must "freeze" into the active shape).

-

Mechanism: The C3-methyl group in the (3S,4S) isomer prefers the equatorial position to avoid 1,3-diaxial steric clashes.[1] This energetically favors a single chair conformation, pre-organizing the molecule for binding.

-

Impact: This often leads to a 10-100x increase in potency compared to the des-methyl analog.

Basicity Modulation (The Methoxy Effect)

Standard piperidines (pKa ~11) are fully protonated at physiological pH (7.4), which can limit membrane permeation (blood-brain barrier) and cause P-glycoprotein (P-gp) efflux.

-

Mechanism: The oxygen atom at C4 exerts an electron-withdrawing inductive effect (-I) through the sigma bonds, reducing the electron density on the nitrogen lone pair.

-

Impact: Lowers pKa to ~9.2, increasing the fraction of uncharged species at pH 7.4, thereby enhancing CNS penetration and oral absorption.

Case Studies & Applications

Case Study 1: Epigenetic Modulators (LSD1 Inhibitors)

Lysine Specific Demethylase 1 (LSD1) is a target for acute myeloid leukemia. Inhibitors often require a diamine scaffold to interact with the FAD cofactor.

-

Application: The (3S,4S)-4-methoxy-3-methyl-piperidine core has been explored as a replacement for the standard 4-aminopiperidine linker. The methoxy group acts as a hydrogen bond acceptor for Tyr761 in the active site, while the methyl group fills a small hydrophobic pocket, improving selectivity over MAO-A/B.

Case Study 2: JAK Inhibitor Optimization

In the development of Janus Kinase (JAK) inhibitors (analogous to Tofacitinib), the 3,4-disubstituted piperidine ring is a privileged scaffold.

-

Application: Introducing the C3-methyl group restricts the rotation of the substituent at C4 (often a pyrrolopyrimidine), locking it into the bioactive conformation required to bind to the ATP-binding site. The (3S,4S) stereochemistry specifically directs the C4-substituent away from the steric bulk of the kinase hinge region.

Diagram: SAR Logic & Binding Mode

Caption: Structure-Activity Relationship (SAR) logic demonstrating how specific substituents on the scaffold drive potency and pharmacokinetic properties.

Experimental Protocols

Protocol 1: O-Methylation of (3S,4S)-N-Boc-3-methyl-4-hydroxypiperidine

This protocol converts the chiral alcohol intermediate into the final methoxy building block.

-

Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Reagents:

-

(3S,4S)-N-Boc-3-methyl-4-hydroxypiperidine (1.0 eq, 10 mmol)

-

Sodium Hydride (60% dispersion in oil) (1.5 eq, 15 mmol)

-

Methyl Iodide (1.5 eq, 15 mmol)

-

THF (Anhydrous, 50 mL)

-

-

Procedure:

-

Dissolve the starting alcohol in anhydrous THF and cool to 0°C.

-

Add NaH portion-wise over 15 minutes. Evolution of H2 gas will occur. Stir at 0°C for 30 minutes.

-

Add Methyl Iodide dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

-

Workup: Quench with saturated NH4Cl solution (slowly). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (0-20% EtOAc in Hexanes) yields the N-Boc protected ether.

Protocol 2: Quality Control via Chiral HPLC

Self-validating step to ensure enantiomeric excess (ee) > 98%.

-

Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (95:5) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Expected Result: The (3S,4S) isomer typically elutes distinct from the (3R,4R) enantiomer. Compare against a racemic standard.

References

-

Synthesis and SAR of 4-methoxy-3-(piperidin-4-yl) benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 2015.[2]

-

Conformational Analysis of Piperidines: The "Magic Methyl" Effect. Journal of Medicinal Chemistry, General Principles.

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Acta Pharmaceutica Sinica B, 2016.

-

Stereoselective synthesis of 3-deoxy-piperidine iminosugars. Tetrahedron Letters, 2003.

-

Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate. ResearchGate, 2010.

Sources

- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility Profile of (3S,4S)-4-Methoxy-3-methyl-piperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Author's Note: Specific, publicly available solubility data for (3S,4S)-4-Methoxy-3-methyl-piperidine is limited. This guide, therefore, focuses on the predictive principles and a detailed experimental framework for determining its solubility profile. This approach equips researchers with the necessary tools to characterize this and other novel chemical entities, ensuring a robust and scientifically sound methodology.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable pharmaceutical product is critically dependent on its physicochemical properties, with solubility being a paramount parameter. Solubility in organic solvents is fundamental for various stages of drug development, including synthesis, purification, formulation, and the preparation of stock solutions for in vitro and in vivo testing.[1] Piperidine derivatives are a significant class of compounds in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Understanding the solubility of a specific derivative, such as (3S,4S)-4-Methoxy-3-methyl-piperidine, is therefore not merely a data-gathering exercise; it is essential for process optimization and ensuring the reliability of experimental outcomes.[3]

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of (3S,4S)-4-Methoxy-3-methyl-piperidine. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven protocol for solubility determination, and discuss how to interpret and present the resulting data.

Part 1: Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[4] The structure of (3S,4S)-4-Methoxy-3-methyl-piperidine provides key insights into its expected solubility.

-

Piperidine Ring: The core structure is a saturated nitrogen heterocycle.[5] The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor and imparting a degree of polarity to the molecule.[6][7][8] This secondary amine is a weak base.[8][9]

-

Methoxy Group (-OCH₃): The ether linkage introduces a polar C-O bond and an additional site for hydrogen bond acceptance, which can enhance solubility in polar solvents.

-

Methyl Group (-CH₃): This alkyl group is nonpolar and contributes to the hydrophobic character of the molecule.

Based on these features, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can act as both hydrogen bond donors (from the -OH group) and acceptors, interacting favorably with the piperidine nitrogen and the methoxy group's oxygen.[1][9][10]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Good to high solubility is anticipated. These solvents have significant dipole moments and can effectively solvate the polar regions of the molecule, although they cannot donate hydrogen bonds.[1][4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited to moderate solubility is expected. While the overall molecule has polar features, the hydrocarbon backbone and methyl group will have favorable van der Waals interactions with nonpolar solvents.[1][4] The solubility in these solvents will likely be greater than that of unsubstituted piperidine due to the increased nonpolar surface area.

A more advanced predictive tool is the use of Hansen Solubility Parameters (HSP) .[11][12] HSP dissects solubility into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[11][12][13] By matching the HSP of the solute with those of various solvents, a more quantitative prediction of solubility can be achieved.[11][14]

Part 2: Experimental Protocol for Equilibrium Solubility Determination

The most widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method .[4][15][16] This protocol is a foundational technique in pharmaceutical and chemical research and is recommended by regulatory bodies.[16]

Objective

To determine the concentration of a saturated solution of (3S,4S)-4-Methoxy-3-methyl-piperidine in various organic solvents at a controlled temperature.

Materials and Equipment

-

(3S,4S)-4-Methoxy-3-methyl-piperidine (solid form, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, chemically inert, e.g., PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Step-by-Step Methodology

-

Preparation of Solvent and Standards:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or methanol) at a known concentration.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range. This is crucial for accurate quantification.[4][15]

-

-

Sample Preparation:

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[17]

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. This is typically 24 to 72 hours.[4] A preliminary experiment can determine the minimum time required to reach a plateau in concentration.[16]

-

-

Phase Separation:

-

Once equilibrium is established, remove the vials from the shaker. Allow them to stand briefly to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or directly filter the supernatant.[4][15]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.[3] This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC) to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples, along with the calibration standards, using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the compound in the diluted samples by interpolation from the calibration curve.[15]

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.[4]

-

Part 3: Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination Method.

Part 4: Data Presentation and Interpretation

The quantitative data obtained should be summarized in a clear, structured table for easy comparison. The following table presents a hypothetical but realistic solubility profile for (3S,4S)-4-Methoxy-3-methyl-piperidine based on the principles discussed.

| Solvent Class | Solvent | Dielectric Constant (20°C) | Predicted Solubility (at 25°C) | Rationale |

| Polar Protic | Methanol | 32.7 | > 100 mg/mL (High) | Excellent hydrogen bonding (donor and acceptor) with the solute's N and O atoms.[1] |

| Ethanol | 24.5 | > 100 mg/mL (High) | Strong hydrogen bonding interactions, similar to methanol.[9][10] | |

| Polar Aprotic | DMSO | 46.7 | > 100 mg/mL (High) | High polarity effectively solvates the molecule's polar groups.[4] |

| Acetonitrile | 37.5 | ~50-80 mg/mL (Good) | Polar nature interacts well with the solute, though less effective than DMSO. | |

| Acetone | 20.7 | ~30-60 mg/mL (Good) | Intermediate polarity allows for favorable dipole-dipole interactions.[6] | |

| Nonpolar | Dichloromethane | 9.1 | ~10-30 mg/mL (Moderate) | Moderate polarity and ability to interact with the hydrocarbon portions of the solute. |

| Toluene | 2.4 | < 10 mg/mL (Low) | Primarily van der Waals interactions with the nonpolar backbone; limited interaction with polar groups.[1] | |

| n-Hexane | 1.9 | < 1 mg/mL (Poor) | Very weak interactions; significant mismatch in polarity.[2] |

Conclusion

This technical guide outlines a robust framework for determining and understanding the solubility profile of (3S,4S)-4-Methoxy-3-methyl-piperidine in organic solvents. By combining theoretical predictions based on molecular structure with the rigorous, industry-standard shake-flask experimental method, researchers can generate the high-quality, reliable data essential for advancing drug development projects. A thorough characterization of solubility not only facilitates efficient process chemistry and formulation but also ensures the integrity and reproducibility of preclinical research.

References

-

Hansen Solubility Parameters (HSP). Adscientis. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

Hansen Solubility Parameters. hansen-solubility.com. [Link]

-

Properties of amines. Chemistry LibreTexts. [Link]

-

Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. [Link]

-

Why are amines soluble in nature? askIITians. [Link]

-

Hansen solubility parameter – Knowledge and References. Taylor & Francis Online. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Amine compounds. [Link]

-

Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. World Health Organization (WHO). [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Amines and Heterocycles. [Link]

-

Physical Properties of Amines. BYJU'S. [Link]

-

PIPERIDINE. Ataman Kimya. [Link]

-

Solubility Data Series. IUPAC. [Link]

-

Piperidine. Solubility of Things. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

Piperidine. Wikipedia. [Link]

-

Nitrogen-containing heterocycles Definition. Fiveable. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Why are amines soluble in nature? - askIITians [askiitians.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. Solubility parameters (HSP) [adscientis.com]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. who.int [who.int]

- 17. scielo.br [scielo.br]

Biological Activity & SAR of Methoxy-Methyl Substituted Piperidines

Topic: Biological Activity of Methoxy-Methyl Substituted Piperidines Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

A Technical Guide to Pharmacophore Optimization

Executive Summary

The piperidine scaffold represents one of the most privileged structures in medicinal chemistry, serving as the core for over 12,000 biologically active compounds. This guide focuses on a specific subclass: methoxy-methyl substituted piperidines . These substitutions are not merely cosmetic; they act as critical molecular toggles. The methyl group often functions as a "conformational lock," dictating the axial/equatorial orientation of substituents to maximize receptor fit, while the methoxy group serves as a dual-purpose electronic tuner and hydrogen-bond acceptor.

This whitepaper analyzes the Structure-Activity Relationship (SAR) of these derivatives, specifically highlighting their utility in modulating Sigma (

Pharmacophore Analysis: The "Magic Methyl" & Methoxy Effects

The Methyl Switch (Steric & Conformational Control)

In piperidine systems, the introduction of a methyl group on the ring (C2, C3, or C4 positions) drastically alters the energy landscape of the molecule.

-

Conformational Bias: A methyl group prefers the equatorial position to avoid 1,3-diaxial interactions (A-value ~1.7 kcal/mol). This forces other substituents into specific orientations, pre-organizing the molecule for receptor binding.

-

Metabolic Blocking: Methylation at metabolically labile sites (e.g.,

-carbon to the nitrogen) can block cytochrome P450 oxidation, extending half-life ( -

Selectivity Toggle: As seen in Sigma receptor ligands, moving a methyl group from C4 to C3 can invert selectivity between

and

The Methoxy Anchor (Electronic & Physicochemical)

-

Electronic Tuning: On aromatic pendants attached to the piperidine, a methoxy group is an electron-donating group (EDG) by resonance, increasing electron density in the

-system, which can strengthen cation- -

Lipophilicity: While adding carbon usually increases

, the ether oxygen introduces polarity. However, methoxy groups are often used to "mask" phenols, improving blood-brain barrier (BBB) permeability compared to the free hydroxyl.

Case Study: Sigma Receptor Modulation

Reference Grounding: Berardi et al., J. Med. Chem. 2005[1][2]

One of the most definitive examples of methoxy-methyl piperidine SAR is the optimization of high-affinity Sigma receptor ligands.

The 4-Methyl vs. 3,3-Dimethyl Switch

Researchers synthesized N-[omega-(6-methoxynaphthalen-1-yl)alkyl] piperidine derivatives to probe

-

Compound A (4-Methylpiperidine derivative):

-

Compound B (3,3-Dimethylpiperidine derivative):

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for optimizing these piperidine scaffolds based on the desired biological target.

Figure 1: SAR Decision Tree for Methoxy-Methyl Piperidine Optimization. Green path: Sigma-1 agonists; Red path: DAT inhibitors.

Quantitative Data Summary

The table below summarizes the binding affinities (

| Compound Class | Substituent Pattern | Target | Affinity ( | Selectivity Ratio | Biological Effect |

| Naphthalene Derivative | 4-Methylpiperidine | 0.030 nM | 597 ( | Potent Agonist | |

| Naphthalene Derivative | 3,3-Dimethylpiperidine | 0.35 nM | 680 ( | Highly Selective | |

| GBR 12909 Analog | N-(2-methoxyethyl) | DAT | 0.7 nM | 323 (DAT/SERT) | Reuptake Inhibition |

| Benzamide Derivative | 3-Methoxy-4-methyl | 5-HT | ~5.0 nM | >100 (vs hERG) | Prokinetic Agent |

Experimental Protocols

Protocol A: Reductive Amination for N-Substituted Piperidines

This is the industry-standard method for attaching methoxy-containing pendant groups to the piperidine ring.

Reagents:

-

Methoxy-substituted aldehyde (e.g., 3-methoxybenzaldehyde)[3]

-

Sodium Triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic)

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve the methoxy-aldehyde (1.0 equiv) and 4-methylpiperidine (1.1 equiv) in dry DCM (0.1 M concentration). Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 30–60 minutes under nitrogen.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise. STAB is preferred over NaBH

to prevent reduction of the aldehyde before imine formation. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Quench & Workup: Quench with saturated aqueous NaHCO

. Extract with DCM (3x). Wash combined organics with brine, dry over Na -

Purification: Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH

OH).

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

To validate the biological activity of the synthesized piperidines.

Materials:

-

Radioligand: [

H]-(+)-Pentazocine (specific for -

Tissue: Guinea pig brain membrane homogenates (rich in

). -

Buffer: 50 mM Tris-HCl (pH 7.4).

Workflow:

-

Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.

-

Incubation: In 96-well plates, add:

-

50

L of test compound (dissolved in DMSO, varying concentrations -

50

L of [ -

100

L of membrane suspension.

-

-

Equilibrium: Incubate at 37°C for 120 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression and convert to

Synthesis Workflow Visualization

The following diagram outlines the modular synthesis of these compounds, highlighting the convergence of the piperidine core and the methoxy-aromatic tail.

Figure 2: Convergent Synthesis Pathway via Reductive Amination.

References

-

Berardi, F., et al. (2005). Methyl Substitution on the Piperidine Ring of N-[ω-(6-Methoxynaphthalen-1-yl)alkyl] Derivatives as a Probe for Selective Binding and Activity at the σ1 Receptor. Journal of Medicinal Chemistry.

-

BenchChem. (2025).[4] 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid: Structure and Activity. BenchChem Technical Library. (Representative Link)

-

PubChem. (2025).[5] 4-(Methoxymethyl)piperidine Compound Summary. National Library of Medicine.[5]

-

Rice, K. C., et al. (2002). Piperidine Analogues of GBR 12909: High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry.

-

Park, J. S., et al. (2016).[6] Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives. European Journal of Medicinal Chemistry.

Sources

- 1. Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid | 916134-95-7 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and handling of (3S,4S)-4-Methoxy-3-methyl-piperidine

Document Control:

-

Subject: (3S,4S)-4-Methoxy-3-methyl-piperidine[1]

-

CAS Registry Number: 1421253-12-4[1]

-

Primary Application: Chiral intermediate for pharmaceutical synthesis (e.g., JAK inhibitors, GPCR ligands).

Executive Summary: The Chiral Imperative

(3S,4S)-4-Methoxy-3-methyl-piperidine is a high-value chiral building block. Its utility in medicinal chemistry lies in its rigid piperidine ring, which positions the methoxy and methyl groups in a specific spatial arrangement—critical for target binding affinity in drug candidates.

The Safety Paradox: While this molecule is a valuable asset, it belongs to the piperidine class , carrying significant risks of corrosivity and flammability . Furthermore, its chiral purity is an economic asset that must be protected from oxidative degradation. This guide synthesizes rigorous safety protocols with handling techniques designed to preserve the chemical's stereochemical integrity.

Chemical Identity & Physical Properties

The "Fingerprint" of the Molecule

| Property | Specification | Notes |

| Chemical Name | (3S,4S)-4-Methoxy-3-methyl-piperidine | Enantiomer of CAS 1421253-13-5 |

| CAS Number | 1421253-12-4 | Verified specific isomer |

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | |

| Physical State | Liquid (Colorless to Pale Yellow) | Low melting point solid possible if pure |

| Boiling Point | ~150-160°C (Estimated) | Based on 4-methylpiperidine (124°C) + ether group |

| Flash Point | < 60°C (Estimated) | Classified as Flammable Liquid |

| pKa | ~10-11 (Estimated) | Strong organic base |

| Solubility | Miscible in organic solvents (DCM, MeOH); Soluble in water | Water solubility increases skin absorption risk |

Hazard Assessment (GHS Classification)

Deep Dive into Toxicity & Reactivity

As a specific SDS for this chiral isomer is rare, safety protocols must be derived from the conservative proxy of 4-Methylpiperidine and Piperidine.

GHS Label Elements

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Flammable Liquids | 2 or 3 | H226: Flammable liquid and vapor. | Low flash point; vapors form explosive mixtures with air. |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[2][4][5] | Alkaline hydrolysis of fatty tissues (saponification); irreversible damage. |

| Acute Toxicity | 3 (Oral/Dermal) | H301/H311: Toxic if swallowed or in contact with skin.[2] | Systemic toxicity via rapid absorption; potential CNS depression. |

| Eye Damage | 1 | H318: Causes serious eye damage.[4][5] | Corrosive destruction of the cornea. |

Incompatible Materials

-

Strong Oxidizers: Reaction may cause fire/explosion.

-

Acids/Acid Chlorides: Exothermic neutralization; risk of violent splattering.

-

Dicarbonyls/Anhydrides: Rapid condensation reactions.

Strategic Handling & Storage Protocols

Preserving Integrity & Ensuring Safety

The "Inert Chain of Custody"

To prevent oxidative degradation (N-oxide formation) and moisture absorption (hygroscopicity), the material must be handled under an inert atmosphere.

Protocol: Inert Transfer (Schlenk Line/Glovebox)

-

Preparation: Purge all receiving glassware with Argon or Nitrogen (3 cycles of vacuum/gas).

-

Transfer: Use a cannula transfer or a gas-tight syringe for liquids. Never pour open-mouthed in air.

-

Seal: Use Parafilm or Teflon tape over caps immediately after use.

Storage Architecture

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Argon/Nitrogen.

-

Container: Tightly sealed glass with Teflon-lined cap. Avoid metal containers due to potential corrosion.[5]

Handling Workflow Visualization

The following diagram outlines the decision logic for safe handling from receipt to experiment.

Figure 1: Safe handling workflow ensuring containment and chemical stability.

Emergency Response Protocols

Science-Backed Mitigation

Skin Contact (Corrosive Burn)

The Mechanism: Piperidines are lipophilic bases. They penetrate skin rapidly and cause deep tissue saponification. Protocol:

-

Immediate Action: Drench zone with water for 15 minutes minimum .

-

Neutralization (Optional but effective): After initial rinsing, use a PEG-400 (Polyethylene Glycol) wash if available. PEG acts as a solvent to mobilize the lipophilic amine out of the tissue more effectively than water alone.

-

Medical: Seek immediate medical attention. Do not apply neutralizing acids (vinegar) as the heat of neutralization can worsen the burn.

Fire Suppression

The Hazard: Flammable vapors are heavier than air and may travel to ignition sources.[6] Protocol:

-

Small Fire: Dry chemical (ABC) or CO₂ extinguisher.

-

Large Fire: Alcohol-resistant foam .[4] Water jet may spread the burning liquid (piperidines are lighter than water or form azeotropes).

Emergency Logic Diagram

Figure 2: Emergency response decision matrix for spills, fires, and exposure.

Waste Management

Green Chemistry & Compliance

Do not dispose of down the drain. Piperidines are toxic to aquatic life.

-

Segregation: Collect in a dedicated "Basic Organic Waste" container.

-

Labeling: Clearly mark as "Flammable, Corrosive, Toxic - Piperidine Derivative".

-

Disposal Method: Professional incineration equipped with a scrubber to neutralize nitrogen oxide (NOx) emissions.

References

-

Molaid Chemicals. (3S,4S)-4-methoxy-3-methylpiperidine Chemical Properties and CAS 1421253-12-4. Retrieved from

-

ChemScene. (3R,4R)-4-Methoxy-3-methylpiperidine (Enantiomer Data Proxy). Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: 4-Methylpiperidine (Surrogate Hazard Data). Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Derivatives. Retrieved from

-

Sigma-Aldrich. Safety Data Sheet: Piperidine (General Class Hazards). Retrieved from [7]

Sources

- 1. (3S,4S)-4-methoxy-3-methylpiperidine - CAS号 1421253-12-4 - 摩熵化学 [molaid.com]

- 2. carlroth.com [carlroth.com]

- 3. echemi.com [echemi.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. 4-Methoxy-3-methyl-piperidine | 373604-48-9 [sigmaaldrich.com]

Structural Analysis of (3S,4S)-4-Methoxy-3-methyl-piperidine Stereoisomers

Executive Summary

The piperidine pharmacophore is a cornerstone of medicinal chemistry, serving as the structural backbone for numerous therapeutics, including paroxetine and various CCR5 antagonists. The precise stereochemical assignment of (3S,4S)-4-Methoxy-3-methyl-piperidine is critical, as the biological activity of 3,4-disubstituted piperidines is governed by the spatial orientation of substituents which dictates receptor binding affinity.

This guide provides a rigorous, self-validating framework for the structural elucidation of the (3S,4S) isomer. It moves beyond standard characterization, integrating conformational analysis, advanced NMR spectroscopy, and chiral chromatography to distinguish this specific enantiomer from its (3R,4R) counterpart and (3R,4S)/(3S,4R) diastereomers.

Stereochemical Fundamentals & Conformational Landscape

Configuration vs. Conformation

The (3S,4S) configuration in a 3,4-disubstituted piperidine ring dictates a trans relationship between the substituents. However, the static Cahn-Ingold-Prelog (CIP) designation must be contextualized within the dynamic chair conformation of the piperidine ring.

-

Isomer: (3S,4S)-4-Methoxy-3-methyl-piperidine.

-

Relative Stereochemistry: Trans.

-

Conformational Equilibrium: The molecule exists in equilibrium between two chair conformers. Steric analysis dictates the stability:

-

Conformer A (Diequatorial): 3-Methyl (equatorial) / 4-Methoxy (equatorial).

-

Conformer B (Diaxial): 3-Methyl (axial) / 4-Methoxy (axial).

-

Thermodynamic Reality: Conformer A is energetically favored by approximately 2.5–3.0 kcal/mol due to the avoidance of 1,3-diaxial interactions. Consequently, the spectroscopic signature will be dominated by the diequatorial species, placing the vicinal protons (

The Diagnostic Logic

To validate the (3S,4S) structure, one must prove:

-

Trans-Relative Stereochemistry: Differentiating from cis-diastereomers.

-

Absolute Configuration: Differentiating from the (3R,4R) enantiomer.

Spectroscopic Characterization (NMR)

Objective: Establish relative stereochemistry and conformation.

1H NMR Coupling Constant Analysis

The scalar coupling constant (

| Parameter | (3S,4S) Trans-Isomer | (3R,4S) Cis-Isomer | Mechanistic Basis |

| Dominant Conformation | Diequatorial Substituents | Equatorial/Axial Mix | Steric strain minimization |

| Proton Arrangement | H3 (axial) / H4 (axial) | H3 (ax)/H4 (eq) OR H3 (eq)/H4 (ax) | Karplus Equation |

| 10.0 – 12.0 Hz | 2.0 – 5.0 Hz | Dihedral angle dependence ( |

Protocol:

-

Acquire 1H NMR in

or -

Identify the H4 methine signal (typically

3.0–3.5 ppm, shielded by OMe). -

Analyze the multiplet structure. A wide triplet of doublets (td) or doublet of doublets (dd) with a large coupling indicates the trans-diaxial arrangement.

NOESY/ROESY Correlation

Nuclear Overhauser Effect spectroscopy provides spatial confirmation.

-

Target Interaction: In the (3S,4S) diequatorial conformer, H3 and H5 (axial) are on the same face of the ring (1,3-diaxial relationship).

-

Observation: Strong NOE correlation between H3 (axial) and H5 (axial).

-

Absence: Minimal NOE between H3 and H4 (trans-diaxial protons are spatially distant).

Visualization of NMR Logic

The following diagram illustrates the decision tree for assigning the stereochemistry based on NMR data.

Figure 1: NMR decision tree for distinguishing cis/trans relative stereochemistry in 3,4-disubstituted piperidines.

Absolute Configuration Determination

Objective: Distinguish (3S,4S) from (3R,4R).

Since NMR is achiral (without chiral shift reagents), absolute configuration requires chiroptical or crystallographic methods.

Vibrational Circular Dichroism (VCD)

VCD is the preferred modern technique as it does not require crystallization.

-

Mechanism: Measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.

-

Protocol:

-

Measure FTIR and VCD spectra of the sample in

. -

Perform DFT calculations (B3LYP/6-31G*) for the (3S,4S) enantiomer.

-

Validation: If the experimental VCD bands align (sign and intensity) with the calculated (3S,4S) spectrum, the assignment is confirmed.[1] If they are mirror images, the sample is (3R,4R).

-

X-Ray Crystallography (Anomalous Dispersion)

If the sample is a liquid oil (common for simple piperidines), derivatization is required.

-

Derivatization: Form a salt (e.g., Hydrochloride or Hydrobromide) or a crystalline amide (e.g., p-bromobenzamide).

-

Requirement: The crystal must contain a "heavy" atom (Cl, Br) to utilize anomalous scattering (Flack parameter) for absolute assignment.[1][2]

Chromatographic Separation & Purity (Chiral HPLC)

Objective: Quantify Enantiomeric Excess (ee%).

Separating the (3S,4S) enantiomer from the (3R,4R) requires a chiral stationary phase (CSP).[3][4] Polysaccharide-based columns are the industry standard for piperidines.

Method Development Strategy

Piperidines are basic.[5] Standard normal-phase conditions often result in peak tailing due to interaction with residual silanols.

-

Additive Rule: Always add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

Recommended Screening Protocol:

| Column | Selector | Mobile Phase A | Mobile Phase B |

| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane + 0.1% DEA | IPA or EtOH |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane + 0.1% DEA | IPA or EtOH |

| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | n-Hexane + 0.1% DEA | DCM/EtOH (Non-standard) |

Analytical Workflow Diagram

The following workflow details the isolation and verification process.

Figure 2: Chiral HPLC method development workflow for basic piperidine derivatives.

Synthesis & Isolation Context

While this guide focuses on analysis, understanding the synthetic origin aids in anticipating impurities.

-

Route: Typically involves the reduction of a 4-methoxypyridinium salt or the chiral pool synthesis from amino acids (e.g., L-Aspartic acid derivatives).

-

Implication: Hydrogenation of pyridines often yields the cis isomer kinetically. Thermodynamic equilibration (via retro-Michael or base catalysis) is often required to access the more stable trans (3S,4S) form.

References

-

Conformational Analysis of Piperidines: Abraham, R. J., Medforth, C. J., & Smith, P. E. (1991).[6] Conformational free energies in substituted piperidines and piperidinium salts. Journal of Computer-Aided Molecular Design. [Link]

-

Absolute Configuration via VCD: Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.[7] American Laboratory. [Link]

-

Specific Compound Data: PubChem Compound Summary for CID 6101913, (3S,4R)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine (Structural analog reference for trans-piperidine nomenclature).[8] [Link]

Sources

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. spectroscopyasia.com [spectroscopyasia.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. (3S,4R)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine | C20H25NO2 | CID 6101913 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Synthesis Protocols for (3S,4S)-4-Methoxy-3-methylpiperidine: A Process Chemistry Guide

Strategic Rationale & Mechanistic Overview

(3S,4S)-4-Methoxy-3-methylpiperidine is a highly privileged chiral building block, integral to the structural framework of several advanced active pharmaceutical ingredients (APIs). Most notably, it serves as a critical intermediate in the development of mammalian complement C5a receptor modulators , KRAS G12D inhibitors for mutant tumor activity , and mutant EGFR inhibitors .

Classical asymmetric syntheses of this motif often rely on chiral pool precursors or late-stage classical resolutions. These legacy methods are fundamentally flawed for scale-up, as they cap the theoretical yield at 50% and generate high E-factors (waste-to-product ratios). To bypass these limitations, this application note details a state-of-the-art synthetic route anchored by an Enzymatic Dynamic Kinetic Resolution (DKR) .

The Causality of the Chemical Strategy

-

Why Enzymatic DKR? The racemic starting material, 1-Boc-3-methylpiperidin-4-one, features an enolizable

-stereocenter at C3. By utilizing a highly engineered Ketoreductase (KRED) in a slightly basic aqueous buffer (pH 7.5), the unreacted enantiomer of the ketone continuously racemizes via its enol form. The KRED selectively reduces only one transient isomer to the desired (3S,4S)-alcohol. This continuous funneling drives the theoretical yield to 100%. -

Why Sodium Hydride for Methylation? The resulting secondary alcohol is sterically hindered by the adjacent methyl group. Using a strong, non-nucleophilic base like NaH at 0 °C ensures quantitative deprotonation without triggering unwanted retro-aldol cleavage or epimerization at the C3 position.

-

Why Boc over Benzyl Protection? While benzyl groups require high-pressure hydrogenation for removal, the tert-butyloxycarbonyl (Boc) group is cleaved via simple acidolysis. This allows the final product to be isolated directly as a highly pure, crystalline hydrochloride salt, providing an automatic purification step.

Process Visualization

Fig 1. Enantioselective synthesis workflow of (3S,4S)-4-Methoxy-3-methylpiperidine via DKR.

Step-by-Step Experimental Protocols

Protocol 1: Enzymatic DKR to (3S,4S)-1-Boc-4-hydroxy-3-methylpiperidine

This step establishes the absolute stereochemistry of the molecule.

-

Preparation: In a jacketed reactor, dissolve D-Glucose (1.5 eq) and NADP⁺ (0.01 eq) in 100 mM Potassium Phosphate buffer (pH 7.5).

-

Enzyme Addition: Add Glucose Dehydrogenase (GDH, 1 wt%) and the stereoselective Ketoreductase (KRED, 5 wt%). Stir gently at 30 °C to activate the enzymes.

-

Substrate Introduction: Dissolve racemic 1-Boc-3-methylpiperidin-4-one (1.0 eq) in a minimal amount of Isopropanol (10% v/v of total reaction volume) and add it dropwise to the aqueous buffer.

-

Reaction Maintenance: Maintain the reaction at 30 °C for 24 hours.

-

Workup: Filter the mixture through a Celite pad to remove denatured proteins. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE) (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating Check: The enzymatic reduction of the ketone coupled with glucose oxidation produces gluconic acid. The continuous addition of 1M NaOH via an automated pH-stat to maintain pH 7.5 is the definitive real-time metric of reaction kinetics. A plateau in NaOH consumption indicates enzymatic completion.

Protocol 2: O-Methylation to (3S,4S)-1-Boc-4-methoxy-3-methylpiperidine

This step requires strict anhydrous conditions to prevent quenching of the hydride base.

-